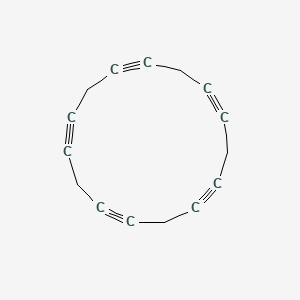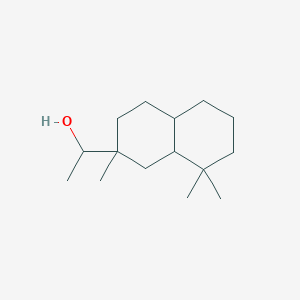![molecular formula C17H14ClNO6 B14361084 Ethyl [3-chloro-4-(4-nitrobenzoyl)phenoxy]acetate CAS No. 92270-84-3](/img/structure/B14361084.png)
Ethyl [3-chloro-4-(4-nitrobenzoyl)phenoxy]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl [3-chloro-4-(4-nitrobenzoyl)phenoxy]acetate is an organic compound that belongs to the class of phenoxyacetates. This compound is characterized by the presence of a chloro group, a nitrobenzoyl group, and an ethyl ester group attached to a phenoxyacetate backbone. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [3-chloro-4-(4-nitrobenzoyl)phenoxy]acetate typically involves the following steps:
Chlorination: The chloro group is introduced via chlorination using chlorine gas or a chlorinating agent such as thionyl chloride.
Esterification: The final step involves the esterification of the phenoxyacetic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl [3-chloro-4-(4-nitrobenzoyl)phenoxy]acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, appropriate solvents.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenoxyacetates.
Hydrolysis: Formation of phenoxyacetic acid derivatives.
Aplicaciones Científicas De Investigación
Ethyl [3-chloro-4-(4-nitrobenzoyl)phenoxy]acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Ethyl [3-chloro-4-(4-nitrobenzoyl)phenoxy]acetate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can participate in substitution reactions, modifying the compound’s activity and interactions.
Comparación Con Compuestos Similares
Ethyl [3-chloro-4-(4-nitrobenzoyl)phenoxy]acetate can be compared with other similar compounds such as:
Ethyl 4-nitrobenzoylacetate: Similar structure but lacks the chloro group.
Ethyl (3-chlorobenzoyl)acetate: Similar structure but lacks the nitro group.
Ethyl 4-chlorobenzoate: Similar structure but lacks the phenoxyacetate backbone.
These compounds share some chemical properties but differ in their reactivity and applications due to the presence or absence of specific functional groups.
Propiedades
| 92270-84-3 | |
Fórmula molecular |
C17H14ClNO6 |
Peso molecular |
363.7 g/mol |
Nombre IUPAC |
ethyl 2-[3-chloro-4-(4-nitrobenzoyl)phenoxy]acetate |
InChI |
InChI=1S/C17H14ClNO6/c1-2-24-16(20)10-25-13-7-8-14(15(18)9-13)17(21)11-3-5-12(6-4-11)19(22)23/h3-9H,2,10H2,1H3 |
Clave InChI |
OCHNCDOWUVYXSB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)COC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(4-Chlorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14361014.png)


![Carbonylbis[(3-oxo-1,3-dihydro-2-benzofuran-5,1-diyl)] diacetate](/img/structure/B14361038.png)

![7-Chloro-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B14361048.png)
![1-[(1,3-Benzothiazol-2-yl)sulfanyl]-2,2,6,6-tetramethylpiperidin-4-one](/img/structure/B14361055.png)
![1-Cyclohexyl-4-[4-(dimethylamino)benzyl]pyrrolidin-3-ol](/img/structure/B14361068.png)
